

Molecular weight and formula of bis(benzonitrile)dichloroplatinum(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(benzonitrile)dichloroplatinum(II)
)

Cat. No.: B078230

[Get Quote](#)

In-Depth Technical Guide: Bis(benzonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological interactions of **bis(benzonitrile)dichloroplatinum(II)**, a significant coordination complex in both catalysis and medicinal chemistry.

Core Molecular and Physical Data

Bis(benzonitrile)dichloroplatinum(II) is a yellow crystalline solid.^[1] Its chemical formula is $C_{14}H_{10}Cl_2N_2Pt$, also represented as $Pt(C_6H_5CN)_2Cl_2$.^[1] The complex features a central platinum(II) ion coordinated to two benzonitrile ligands and two chloride ions in a square planar geometry. It is sparingly soluble in water but shows some solubility in organic solvents like acetone and chloroform.^[1]

Molecular Weight and Composition

The molecular weight of **bis(benzonitrile)dichloroplatinum(II)** has been calculated based on the atomic weights of its constituent elements. The table below summarizes these values.

Element (Symbol)	Quantity	Atomic Weight (g/mol)	Total Weight (g/mol)
Platinum (Pt)	1	195.084	195.084
Chlorine (Cl)	2	35.453	70.906
Carbon (C)	14	12.011	168.154
Hydrogen (H)	10	1.008	10.080
Nitrogen (N)	2	14.007	28.014
Total	472.238		

Synthesis of Bis(benzonitrile)dichloroplatinum(II)

A common and effective method for the synthesis of **bis(benzonitrile)dichloroplatinum(II)** involves the reaction of potassium tetrachloroplatinate(II) (K_2PtCl_4) with benzonitrile. This procedure is a ligand exchange reaction where the chloride ligands in the starting platinum complex are displaced by benzonitrile.

Experimental Protocol

Materials:

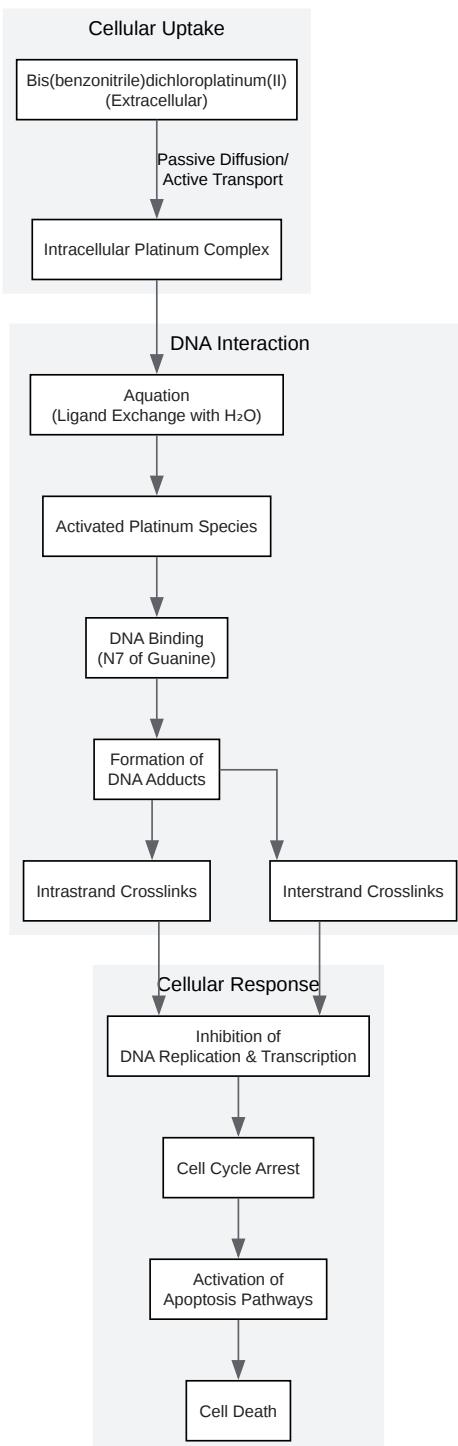
- Potassium tetrachloroplatinate(II) (K_2PtCl_4)
- Benzonitrile (C_6H_5CN)
- Deionized water
- Ethanol
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar

- Heating mantle or oil bath
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of deionized water with stirring.
- In a separate container, prepare a solution of benzonitrile in ethanol.
- Slowly add the ethanolic solution of benzonitrile (a slight excess) to the aqueous solution of potassium tetrachloroplatinate(II) with vigorous stirring at room temperature.
- A yellow precipitate of **bis(benzonitrile)dichloroplatinum(II)** will begin to form.
- Continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion. The reaction can be gently heated to facilitate the process.
- Collect the yellow solid product by vacuum filtration.
- Wash the collected solid sequentially with deionized water, a small amount of cold ethanol, and finally with diethyl ether to remove any unreacted starting materials and impurities.
- Dry the final product under vacuum to obtain pure **bis(benzonitrile)dichloroplatinum(II)**.

Applications in Drug Development and Catalysis

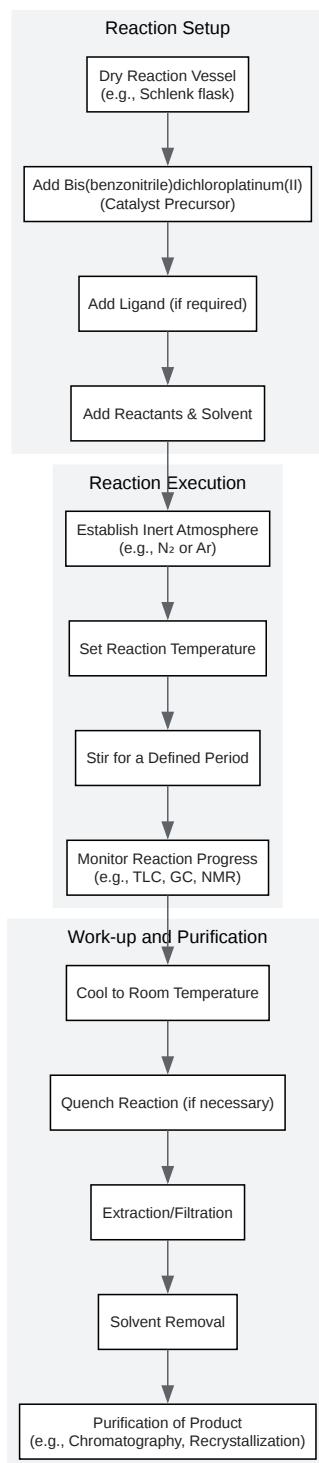

Bis(benzonitrile)dichloroplatinum(II) is a versatile compound with significant applications in both medicinal chemistry and organic synthesis.

Mechanism of Action in Chemotherapy

As a platinum(II) complex, **bis(benzonitrile)dichloroplatinum(II)** is investigated for its potential as an anticancer agent.^[1] Its mechanism of action is believed to be similar to that of other platinum-based chemotherapy drugs like cisplatin, which involves binding to DNA and interfering with DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.^[1] The primary mode of interaction is the formation of covalent

adducts with the nitrogen atoms of purine bases in DNA, leading to intrastrand and interstrand crosslinks.

Conceptual Signaling Pathway of Platinum(II) Complexes in Cancer Cells


[Click to download full resolution via product page](#)

Mechanism of Action of Platinum(II) Complexes

Catalytic Applications

The labile nature of the benzonitrile ligands makes **bis(benzonitrile)dichloroplatinum(II)** a valuable precatalyst in a variety of organic transformations. It serves as a source of soluble platinum(II) that can be readily converted into the active catalytic species. Notable applications include its use as a catalyst for asymmetric hydroformylation, allylation, cyclopropanation, and hydrosilylation reactions.

Generalized Experimental Workflow for a Catalytic Reaction

[Click to download full resolution via product page](#)

Catalytic Reaction Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular weight and formula of bis(benzonitrile)dichloroplatinum(II)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078230#molecular-weight-and-formula-of-bis-benzonitrile-dichloroplatinum-ii>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com